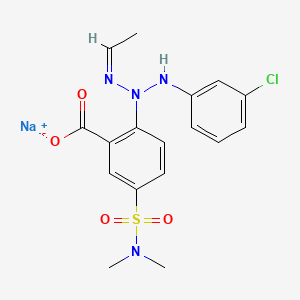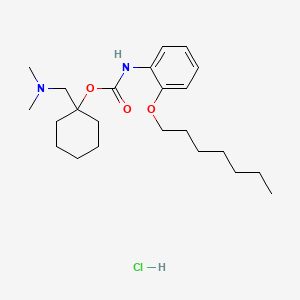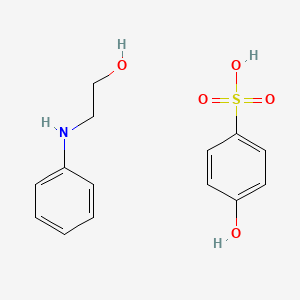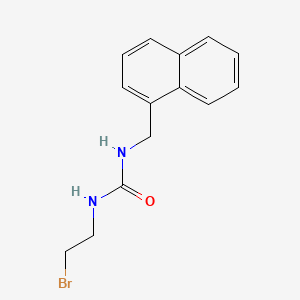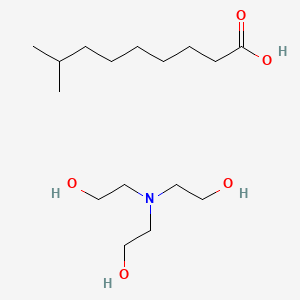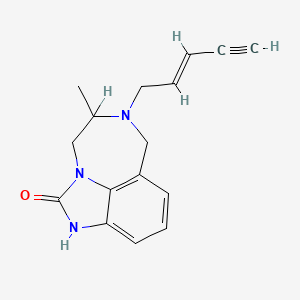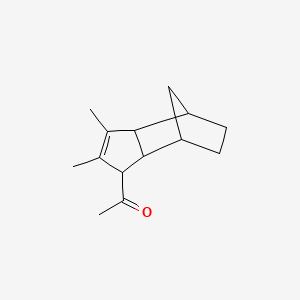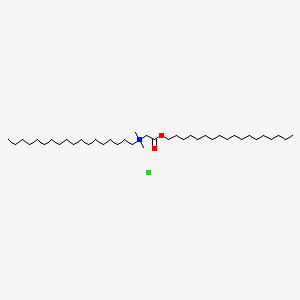
Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride typically involves the reaction of dimethyloctadecylamine with 2-(octadecyloxy)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium iodide are commonly used.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the production of personal care products, detergents, and fabric softeners.
Wirkmechanismus
The mechanism of action of Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This action is particularly effective against bacteria, making it a potent antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(2-hydroxyethyl)ammonium chloride
- Dimethyloctadecyl(2-oxoethyl)ammonium chloride
Uniqueness
Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to interact with lipid bilayers and disrupt cell membranes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
27560-30-1 |
|---|---|
Molekularformel |
C40H82ClNO2 |
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
dimethyl-(2-octadecoxy-2-oxoethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C40H82NO2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(3,4)39-40(42)43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-39H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZNPSVTJRCXWFHZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


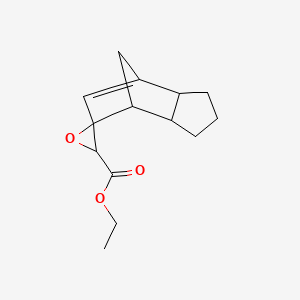
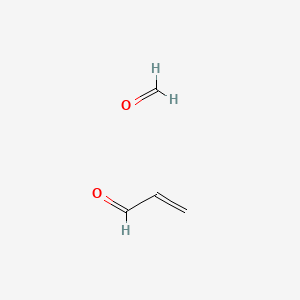
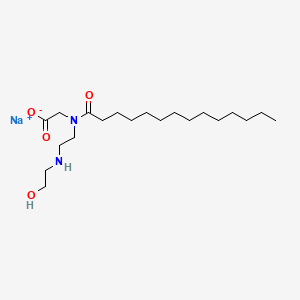
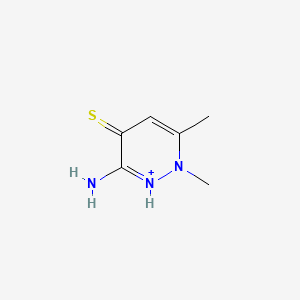
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
